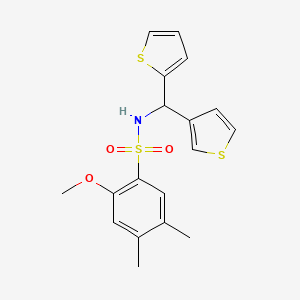

2-methoxy-4,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S3/c1-12-9-15(22-3)17(10-13(12)2)25(20,21)19-18(14-6-8-23-11-14)16-5-4-7-24-16/h4-11,18-19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLGABYKSRDWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions:

Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Thiophene Substitution: The thiophene groups are introduced via a nucleophilic substitution reaction. This involves the reaction of the benzenesulfonamide intermediate with thiophen-2-yl and thiophen-3-yl methyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including compounds similar to 2-methoxy-4,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide, exhibit promising anticancer properties. For instance, research on related sulfonamides has demonstrated their ability to inhibit carbonic anhydrases (CAs), which are implicated in cancer progression. In vitro assays have shown that certain derivatives can selectively inhibit CA IX and CA XII at nanomolar concentrations, suggesting potential for targeted cancer therapies .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that sulfonamide derivatives can act against various bacterial strains, including multi-resistant Gram-positive bacteria. The mechanism often involves inhibition of bacterial folate synthesis pathways .

Anti-inflammatory Effects

Research into similar compounds has revealed anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases. The sulfonamide group is known for its role in modulating inflammatory pathways .

Case Study 1: Anticancer Screening

A study evaluated the biological activity of a series of sulfonamide derivatives against several cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC₅₀ values in the micromolar range .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | PANC-1 | 2.41 |

Case Study 2: Antimicrobial Efficacy

A comparative study on various sulfonamide derivatives showed that those containing thiophene rings demonstrated enhanced antimicrobial activity compared to their non-thiophene counterparts. The study utilized standard disk diffusion methods to assess efficacy against common pathogens .

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | E. coli | 25 |

| Compound D | S. aureus | 20 |

Mechanism of Action

The mechanism of action for this compound in biological systems would depend on its specific interactions with molecular targets. Typically, sulfonamide compounds inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene groups may enhance binding affinity through additional π-π interactions with aromatic residues in the enzyme’s active site.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methoxy-4,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

- CAS Number : 2034381-87-6

- Molecular Formula: C₁₈H₁₉NO₃S₃

- Molecular Weight : 393.54 g/mol .

Structural Features :

This compound features a benzenesulfonamide core substituted with methoxy (2-position) and methyl groups (4- and 5-positions). The sulfonamide nitrogen is linked to a bis-thiophene moiety (thiophen-2-yl and thiophen-3-yl groups attached to a methyl bridge). This structure combines aromatic sulfonamide pharmacophores with thiophene heterocycles, which are common in bioactive molecules due to their electronic and steric properties .

Applications :

While direct pharmacological data for this compound is unavailable in the provided evidence, sulfonamide derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities. The thiophene groups may enhance binding to biological targets via π-π interactions .

Table 1: Structural and Physicochemical Comparison

Key Comparisons :

Structural Diversity: The target compound and its pyran-analog share a benzenesulfonamide core but differ in the heterocyclic bridge (bis-thiophene vs. pyran-thiophene). Triazole-thione derivatives replace the sulfonamide with a triazole-thione scaffold but retain aromatic sulfonyl groups. These compounds exhibit tautomerism (thione ↔ thiol), which is absent in the target compound due to its stable sulfonamide linkage. Duloxetine-related compounds lack sulfonamide groups but share thiophene moieties. Their pharmacological profiles (e.g., serotonin-norepinephrine reuptake inhibition) highlight the role of thiophene in CNS-targeting molecules.

Pyran-containing analogs likely involve nucleophilic substitution or ring-closing metathesis to incorporate the tetrahydro-2H-pyran group.

Spectroscopic Properties :

- IR Spectroscopy :

- Triazole-thiones show C=S stretches at 1247–1255 cm⁻¹ and NH stretches at 3278–3414 cm⁻¹. The target compound’s sulfonamide group would exhibit S=O stretches (~1350–1150 cm⁻¹) and NH stretches (~3300 cm⁻¹), but direct data is unavailable.

- NMR :

- Thiophene protons in similar compounds resonate at δ 6.5–7.5 ppm (¹H-NMR), while methyl groups on aromatic rings appear as singlets near δ 2.3 ppm .

Pharmacological Potential: The target compound’s molecular weight (393.54) exceeds Lipinski’s rule-of-five threshold (≥500), but its bis-thiophene moiety may enhance membrane permeability. Duloxetine analogs (MW ~333–397) demonstrate that smaller molecules with thiophene groups achieve clinical efficacy, suggesting the target compound’s size could limit bioavailability.

Table 2: Functional Group Impact on Bioactivity

Biological Activity

2-Methoxy-4,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes methoxy and thiophene groups that may contribute to its pharmacological properties.

- Molecular Formula : C₁₉H₂₅N₁O₃S₂

- Molecular Weight : 379.5 g/mol

The biological activity of this compound is thought to be mediated through several mechanisms, primarily involving modulation of neurotransmitter systems and inhibition of specific enzymes. The presence of thiophene rings may enhance its interaction with biological targets, including receptors and enzymes involved in inflammation and pain pathways.

Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

| Compound | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Standard Drug (e.g., Diclofenac) | 31.4 μg/mL | 0.01 μM |

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, often used in treating infections. The presence of the thiophene moiety can enhance the antimicrobial efficacy by improving the compound's ability to penetrate bacterial cell membranes.

Neurological Impact

Preliminary studies suggest that related compounds may act as positive allosteric modulators at NMDA receptors, which are critical for synaptic plasticity and memory function. This could imply potential applications in neurodegenerative diseases where glutamate signaling is disrupted.

Case Studies

- Study on Anti-inflammatory Activity : A recent study evaluated a series of sulfonamide derivatives for their anti-inflammatory effects. The results indicated that compounds with methoxy and thiophene substitutions exhibited superior inhibition of COX enzymes compared to traditional NSAIDs like diclofenac .

- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological properties of thiophene-containing compounds, revealing promising results in enhancing cognitive functions in animal models .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-methoxy-4,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide, and how are intermediates optimized?

Methodological Answer:

- Step 1: Intermediate Formation

Synthesize the thiophene-derived amine precursor via nucleophilic substitution between 2-thiophenemethanol and 3-thiophenecarboxaldehyde under acidic conditions. Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the imine intermediate to the amine . - Step 2: Sulfonylation

React the amine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) . - Optimization Tips:

- Use dry solvents to prevent hydrolysis of the sulfonyl chloride.

- Purify via column chromatography (silica gel, gradient elution) to isolate the product (typical yield: 60-75%) .

Structural Characterization

Q. Q2. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Key signals include aromatic protons (δ 6.8-7.5 ppm for thiophene and benzene rings), methoxy singlet (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm).

- ¹³C NMR: Confirm sulfonamide linkage (C-SO₂-N) at δ ~135-140 ppm .

- Mass Spectrometry (MS):

ESI-MS typically shows [M+H]⁺ at m/z ~450. High-resolution MS (HRMS) validates the molecular formula (C₁₈H₂₀N₂O₃S₂) . - X-ray Crystallography:

For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ethanol/water). Refine using SHELXL .

Advanced Computational Modeling

Q. Q3. How can density functional theory (DFT) be applied to predict electronic properties and reactivity?

Methodological Answer:

- Functional Selection:

Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set for accurate thermochemical data (e.g., bond dissociation energies, HOMO-LUMO gaps). - Key Calculations:

- Validation:

Compare computed IR spectra with experimental data to assess accuracy .

Crystallographic Data Resolution

Q. Q4. What strategies resolve ambiguities in crystallographic data for this compound?

Methodological Answer:

- Data Collection:

Use synchrotron radiation (λ = 0.710–0.900 Å) for high-resolution data. - Software Tools:

- Troubleshooting:

For twinned crystals, apply twin-law matrices in SHELXL .

Biological Activity Profiling

Q. Q5. How should researchers design assays to evaluate antimicrobial activity?

Methodological Answer:

- Target Selection:

Prioritize Gram-positive bacteria (e.g., S. aureus) due to sulfonamide’s known activity against dihydropteroate synthase . - Assay Protocol:

- MIC Determination: Use broth microdilution (concentration range: 1–128 µg/mL). Include sulfamethoxazole as a positive control.

- Cytotoxicity Screening: Test against mammalian cell lines (e.g., HEK-293) via MTT assay .

- SAR Analysis:

Modify thiophene substituents and correlate with activity trends .

Handling Contradictory Data

Q. Q6. How to address discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

- Re-evaluate Models:

Check for overfitting in DFT calculations (e.g., test multiple functionals like M06-2X ). - Experimental Replication:

Repeat bioassays under standardized conditions (pH, temperature). - Cross-Validation:

Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target enzymes. Compare with crystallographic data .

Solubility and Formulation

Q. Q7. What methods improve aqueous solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems:

Use PEG-400 or cyclodextrin inclusion complexes (e.g., 20% w/v HP-β-CD) . - Salt Formation:

React with sodium bicarbonate to generate the sulfonate salt (improves solubility >10-fold). - Analytical Confirmation:

Monitor salt formation via FT-IR (shift in SO₂ asymmetric stretch ~1360 cm⁻¹) .

Structure-Activity Relationship (SAR) Optimization

Q. Q8. Which substituent modifications enhance target selectivity?

Methodological Answer:

- Thiophene Modifications:

Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance bacterial membrane penetration . - Sulfonamide Tweaks:

Replace methoxy with ethoxy to reduce metabolic clearance (test via microsomal stability assays) . - Validation:

Use 2D-NMR (NOESY) to confirm conformational changes post-modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.